4-Bromo-2,6-difluorobenzenethiol
Overview
Description
4-Bromo-2,6-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S. It is characterized by the presence of bromine, fluorine, and thiol groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorobenzenethiol typically involves the introduction of bromine and fluorine atoms onto a benzene ring, followed by the addition of a thiol group. One common method involves the bromination and fluorination of benzene derivatives, followed by thiolation. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluorobenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2,6-difluorobenzenethiol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is employed in the development of novel materials with specific properties, such as conductivity or fluorescence.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluorobenzenethiol involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound’s aromatic ring undergoes substitution by electrophiles, facilitated by the electron-donating or withdrawing effects of the substituents . The thiol group can also participate in redox reactions, forming disulfides or thiolates, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar in structure but contains a nitrile group instead of a thiol group.
4-Bromo-2,6-difluoroanisole: Contains a methoxy group instead of a thiol group.
2,4-Difluorobenzyl chloride: Similar in structure but contains a benzyl chloride group.
Uniqueness
4-Bromo-2,6-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties to the molecule. The thiol group also provides unique reactivity, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLULXVIKGHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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